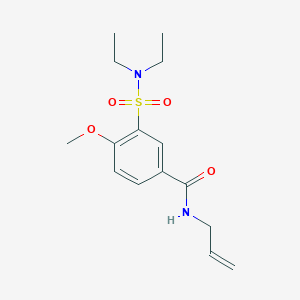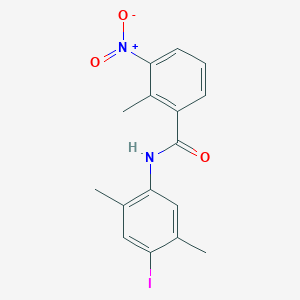
3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide
Descripción general
Descripción
3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide is an organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a benzamide core substituted with diethylsulfamoyl and methoxy groups, as well as a prop-2-en-1-yl side chain.
Mecanismo De Acción
The mechanism of action of “N-allyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide” would depend on its intended use. If it’s used as a pharmaceutical, its mechanism of action would likely involve interaction with biological targets. If it’s used in a chemical reaction, its mechanism of action would involve its reactivity with other chemicals .
Safety and Hazards
Direcciones Futuras
The future directions for research on “N-allyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide” could involve exploring its potential uses in various fields. For instance, if it shows promising biological activity, it could be studied further as a potential pharmaceutical . If it shows unique reactivity in chemical reactions, it could be studied as a new reagent or catalyst .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Sulfamoylation: The amine group is reacted with diethylsulfamoyl chloride to introduce the diethylsulfamoyl group.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with prop-2-en-1-ylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide can be reduced to form the corresponding amine.
Substitution: The diethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-(diethylsulfamoyl)-4-hydroxy-N-(prop-2-en-1-yl)benzamide.
Reduction: Formation of 3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)aniline
- 3-(diethylsulfamoyl)-4-hydroxy-N-(prop-2-en-1-yl)benzamide
- 3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzoic acid
Uniqueness
3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylsulfamoyl group enhances its solubility and stability, while the methoxy and prop-2-en-1-yl groups provide opportunities for further functionalization and derivatization.
Propiedades
IUPAC Name |
3-(diethylsulfamoyl)-4-methoxy-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-5-10-16-15(18)12-8-9-13(21-4)14(11-12)22(19,20)17(6-2)7-3/h5,8-9,11H,1,6-7,10H2,2-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCMYHLVDUHAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4876239.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4876249.png)


![N-propyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B4876266.png)
![3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4876271.png)



![3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B4876305.png)

![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[4-(1-naphthylmethyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4876325.png)
![2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE](/img/structure/B4876329.png)
![3-butoxy-N-[5-chloro-2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B4876331.png)
